1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
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Overview
Description
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde and a β-dicarbonyl compound. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating . For instance, the condensation of isoflavone with 3-aminopyrazole yields 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which exhibit enhanced biological activities .
Scientific Research Applications
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and microbial infections
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: Another class of compounds with similar synthetic routes and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in materials science.
Uniqueness
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidines .
Properties
CAS No. |
21675-34-3 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-12(17)15-10(13-11)6-7-14(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
BFYYSBMPQZJNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N2C1=NC(=O)CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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